5-Bromoindol-1-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromoindol-1-amine |
InChI |
InChI=1S/C8H7BrN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-5H,10H2 |
InChI Key |
JOHVESYHIQQIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)C=C1Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Bromoindol 1 Ylamine
Reactivity Profile of the C5-Bromine Substituent in 5-Bromoindol-1-ylamine
The C5-bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement of the bromine is less common for this type of aryl halide.
Cross-Coupling Reactivity and Catalyst Specificity
The bromine atom on the electron-rich indole (B1671886) ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the indole core. Aryl bromides are generally less reactive than the corresponding iodides but more reactive than chlorides, offering a good balance of stability and reactivity. thieme-connect.de
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond between the C5-position of the indole and a variety of organoboron reagents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with unprotected N-H or N-NH2 indoles which can present challenges. nih.gov For instance, the coupling of 5-bromoindole (B119039) with arylboronic acids has been successfully achieved using palladium catalysts with specialized phosphine (B1218219) ligands like SPhos and XPhos. nih.govscholaris.ca Mild, aqueous conditions have been developed to accommodate sensitive substrates. nih.govresearchgate.netrsc.org
Sonogashira Coupling: The coupling of terminal alkynes with the C5-bromo position provides direct access to 5-alkynylindoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. thieme-connect.dersc.org Studies on 5-bromoindole and its derivatives show that catalysts like PdCl2(PPh3)2/CuI are effective. thieme-connect.de The development of water-soluble ligands such as sXPhos has enabled these reactions to be performed in aqueous media, which is beneficial for biological applications. rsc.orgresearchgate.net Microwave heating can significantly reduce reaction times compared to conventional heating. rsc.org
Heck Reaction: The Heck reaction involves the coupling of the C5-bromo position with an alkene to form a new C-C bond with trans selectivity. organic-chemistry.org Intramolecular Heck reactions of bromoindole derivatives have been utilized to synthesize various fused polycyclic indole systems, such as carbolines. acs.orgnih.govacs.org These reactions are typically performed at elevated temperatures using a palladium catalyst like Pd(OAc)2 with a phosphine ligand. acs.orgnih.gov
Interactive Table: Catalysts and Conditions for Cross-Coupling of 5-Bromoindoles
| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl2 | K2CO3 | DME | 80 | High | nih.gov |
| Suzuki-Miyaura | Pd/SPhos | K2CO3 | Water-Acetonitrile | 37 | >92 | nih.gov |
| Suzuki-Miyaura | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | 50 | 50 | scholaris.ca |
| Sonogashira | PdCl2(PPh3)2 / CuI | Et3N / i-Pr2NH | DMF / DMSO | 70-100 | High | thieme-connect.desemanticscholar.org |
| Sonogashira | Pd(OAc)2 / sXPhos | K3PO4 | Water | 100 | High | rsc.org |
| Heck (Intramolecular) | Pd(OAc)2 / PPh3 | K2CO3 | DMF | 110 | 78 | acs.orgnih.gov |
Nucleophilic Displacement Reactions
Direct nucleophilic aromatic substitution (SNAr) of the C5-bromine atom is challenging. In contrast to electrophilic aromatic substitution, SNAr requires an electron-poor aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com The indole ring system is inherently electron-rich, which disfavors the addition-elimination mechanism typical for SNAr. masterorganicchemistry.com The reaction is generally only feasible if the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comfishersci.fi
For 5-bromoindole derivatives lacking such activation, harsh reaction conditions are often required, and yields are typically low. Consequently, transition-metal-catalyzed coupling reactions (as described in 3.1.1) are the overwhelmingly preferred method for functionalizing the C5-position. While there are reports of SNAr on highly electron-deficient bromo-heterocycles like 5-bromo-1,2,3-triazines, nih.gov direct displacement on the 5-bromoindole scaffold with common nucleophiles like azides or alkoxides is not a commonly employed synthetic route. core.ac.ukmasterorganicchemistry.com
Reactivity of the N1-Amine Functionality in this compound
The N1-amino group is a nucleophilic center and can undergo a variety of reactions, including reactions with electrophiles, condensation with carbonyl compounds, and participation in cycloaddition reactions.
Electrophilic Reactions at the Nitrogen Center
The exocyclic nitrogen of the N1-amino group is nucleophilic and can react with various electrophiles.
N-Acylation: The N1-amine can be acylated using acylating agents like acyl chlorides or anhydrides. dicp.ac.cnacs.org This reaction typically proceeds chemoselectively at the exocyclic amine over the endocyclic indole nitrogen. The development of catalytic methods, for instance using chiral isothiourea catalysts, allows for atropenantioselective N-acylation to create axially chiral N-N bonds. dicp.ac.cnacs.org Other methods for N-acylation of the indole nitrogen itself often use thioesters or require activation with bases. beilstein-journals.orgnih.gov
N-Alkylation: The N1-amine can also undergo alkylation. Studies on related aminoindoles have shown that reactions with reagents like DMF-dialkylacetals can lead to N-alkylation. rsc.orgrsc.org Asymmetric Friedel-Crafts alkylation reactions have been developed for aminoindoles, although these typically target the C7 position of the indole ring, directed by the amino group. acs.orgacs.org
Condensation and Derivatization Reactions
The primary amine at the N1-position can undergo condensation reactions with aldehydes and ketones to form the corresponding N-indolylhydrazones (a type of imine). wikipedia.org This reaction is a standard transformation for primary amines and carbonyl compounds, proceeding through a hemiaminal intermediate followed by the elimination of water. wikipedia.org The reaction is typically catalyzed by acid and can be driven to completion by removing the water formed. wikipedia.orgorganic-chemistry.org This derivatization is a common method for modifying the N1-amino group and can be used to install further functionality or to act as a protecting group. The condensation of various indole derivatives with carbonyl compounds is a well-established method for producing bis(indolyl)methanes and related structures. researchgate.netnih.gov
Cycloaddition Reactions involving the N1-Amine
The N1-aminoindole scaffold can participate in cycloaddition reactions to form novel fused heterocyclic systems. The N-amino group can act as a nucleophile or be transformed into a reactive intermediate that engages in cyclization. For example, N-aminoindoles have been used in gold-catalyzed formal (4+1) cycloaddition reactions with alkynylcyclohexadienones to synthesize N,N'-bisindoles. researchgate.net Furthermore, Rh(III)-catalyzed C-H activation and annulation reactions using N-Boc hydrazines and diazoketoesters have been developed to construct the N-aminoindole ring system itself, highlighting the role of the N-N bond in complex cyclization cascades. rsc.org These examples demonstrate the synthetic potential of the N1-amine functionality to act as a linchpin in the construction of polycyclic nitrogen-containing architectures.
Reactivity of the Indole Heterocyclic System in this compound
The reactivity of the indole core in this compound is governed by the interplay of the electron-donating N-amino group at the 1-position and the electron-withdrawing, yet ortho-para directing, bromine atom at the 5-position. The indole nucleus is inherently a π-excessive heterocycle, making it susceptible to electrophilic attack, primarily at the C3 position. niscpr.res.inresearchgate.net The substituents at the N1 and C5 positions modulate this intrinsic reactivity and direct the outcome of further chemical transformations.
The introduction of additional substituents onto the this compound scaffold is a critical aspect of its synthetic utility. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing N-amino and bromo groups.
Indole itself typically undergoes electrophilic substitution at the C3 position due to the high electron density at this carbon. niscpr.res.in However, the substituents on this compound introduce competing directive effects. The N-amino group is a strong activating group that increases the electron density of the entire indole ring system, particularly the pyrrole (B145914) ring. Conversely, the bromine atom at C5 deactivates the benzene (B151609) ring towards electrophilic attack due to its electron-withdrawing inductive effect, while its lone pairs direct incoming electrophiles to the ortho (C4 and C6) positions.
In cases where the C3 position of an indole is blocked, electrophilic attack is redirected to the C4, C6, or C7 positions. niscpr.res.in For this compound, while the C3 position is sterically unhindered, its electronic character is influenced by both the N1 and C5 substituents. The electron-withdrawing nature of the bromine at C5 can decrease the nucleophilicity of the C3 position. This deactivation, combined with the directing effect of the bromine, can lead to substitution at the C4 or C6 positions of the benzene ring. For instance, bromination of certain 1-substituted-5-hydroxy-2-methylindoles occurs regioselectively at the C6 position. niscpr.res.in
The table below summarizes the expected regioselectivity for electrophilic substitution on the this compound ring, based on general principles of indole chemistry.
| Position | Predicted Reactivity towards Electrophiles | Rationale |
| C2 | Low | Generally less favored for electrophilic attack compared to C3. researchgate.net |
| C3 | Moderate to High | Inherently the most nucleophilic position, but reactivity is modulated by the N1-amino and C5-bromo groups. niscpr.res.inresearchgate.net |
| C4 | Moderate | Activated by the N-amino group and ortho to the C5-bromo directing group. |
| C6 | Moderate | Activated by the N-amino group and ortho to the C5-bromo directing group. |
| C7 | Low | Less activated compared to other positions. |
The N-aminoindole moiety is susceptible to oxidative transformations, and its stability can be a significant consideration in synthetic applications. N-unsubstituted indoles, particularly electron-rich ones, are known to undergo decomposition under strongly oxidizing conditions. nih.gov
The presence of the N-amino group makes this compound a potential substrate for oxidative reactions, such as oxidative cyclization, which is a known method for synthesizing N-aminoindoles from α-arylhydrazones. researchgate.net However, the stability of the resulting N-aminoindole can be limited. Studies on diindolylamines, which can be synthesized from bromoindoles and aminoindoles, have shown that these compounds can be unstable under ambient conditions, likely due to oxidative oligomerization. acs.orgnih.gov This instability is often attributed to the high reactivity of the unsubstituted C3 position. Blocking the C3 position, for instance with a tert-butyl group, has been shown to significantly improve the air stability of diindolylamines. nih.gov
Oxidative rearrangement is another key transformation of indole derivatives, often leading to the formation of oxindoles. researchgate.net Given the electron-rich nature of the N-aminoindole system, this compound could potentially undergo such rearrangements under appropriate oxidizing conditions.
The stability of this compound is also pertinent during its synthesis and handling. For example, the synthesis of related diindolylamines via palladium-catalyzed cross-coupling requires careful selection of reaction conditions to avoid degradation and side reactions. acs.org
Mechanistic Studies of Key Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This often involves a combination of computational and experimental approaches.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways of complex organic molecules like indole derivatives. wiley.comuva.es These methods allow for the investigation of transition states and intermediates that may be difficult to observe experimentally.
For reactions involving indole derivatives, computational studies can help to predict regioselectivity by calculating the activation energies for substitution at different positions. For example, DFT calculations have shown that in a sulfonated indole intermediate, the C5 position has a significantly lower activation energy for bromination (by 12.3 kcal/mol) compared to the C3 position, explaining the observed regioselectivity.
In the context of radical reactions, computational studies on tryptamine (B22526), an aminoindole derivative, have identified several possible mechanistic pathways, including radical adduct formation (RAF), single electron transfer (SET), and hydrogen atom transfer (HAT). uva.esacs.orgresearchgate.netnih.gov The calculations showed that the reaction with hydroxyl radicals proceeds mainly through the RAF mechanism, while the reaction with hydroperoxyl radicals favors the HAT mechanism. acs.orgnih.gov The nitrogen atom of the indole ring was identified as a major site of activity. acs.orgresearchgate.net Similar computational approaches could be applied to this compound to understand its antioxidant potential and its behavior in radical-mediated reactions.
The table below outlines common computational methods and their applications in studying indole reactivity.
| Computational Method | Application in Studying Indole Reactivity | Relevant Findings for Aminoindoles |
| Density Functional Theory (DFT) | Calculation of ground state energies, transition state structures, and reaction barriers. wiley.comuva.es | Used to model reaction mechanisms and predict regioselectivity. |
| Quantum Mechanical Calculations | Determination of activation energies for electrophilic substitution. | Showed a lower activation energy for bromination at C5 vs. C3 in a sulfonated indole. |
| Conventional Transition State Theory (CTST) | Evaluation of rate constants for elementary reaction steps. nih.gov | Used to calculate overall rate constants for reactions of tryptamine with radicals. nih.gov |
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.org The kinetic product is the one that is formed fastest (lowest activation energy), whereas the thermodynamic product is the most stable one (lowest Gibbs free energy). libretexts.org The reaction conditions, such as temperature and time, can often be adjusted to favor one product over the other.
For reactions involving complex molecules like this compound, understanding the kinetic and thermodynamic parameters is essential for achieving the desired product selectivity. For instance, in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, different products are obtained under kinetic and thermodynamic control, highlighting the complex nature of reactions with substituted isoindoles. univ.kiev.ua
Kinetic studies involve measuring reaction rates to determine the rate law and the rate constant (k). stanford.edu Thermodynamic studies focus on the energy changes during a reaction, characterized by parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The relationship between kinetics and thermodynamics is encapsulated in the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. stanford.edu
The table below presents key parameters used in kinetic and thermodynamic studies.
| Parameter | Symbol | Description | Relevance |
| Rate Constant | k | A proportionality constant in the rate law that relates the molar concentration of reactants to reaction rate. stanford.edu | Quantifies the speed of a reaction. |
| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. stanford.edu | Determines the temperature dependence of the rate constant. |
| Enthalpy Change | ΔH | The change in heat content of a system during a reaction. stanford.edu | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy Change | ΔS | The change in the degree of disorder of a system during a reaction. | Contributes to the overall spontaneity of a reaction. |
| Gibbs Free Energy Change | ΔG | The maximum amount of non-expansion work that can be extracted from a closed system. | Indicates the spontaneity of a reaction at constant temperature and pressure. |
| Equilibrium Constant | K | The ratio of the forward and reverse rate constants (k_f / k_r) at equilibrium. nasa.gov | Defines the position of equilibrium for a reversible reaction. |
Advanced Spectroscopic and Analytical Characterization of 5 Bromoindol 1 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of 5-Bromoindol-1-ylamine in both solution and solid states. The technique exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the number and types of hydrogen and carbon atoms in the molecule. The presence of the bromine atom and the N-amino group significantly influences the chemical shifts of the indole (B1671886) core.
In the ¹H NMR spectrum, the protons of the indole ring system are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The introduction of the electron-donating amino group at the N1 position is predicted to cause an upfield shift (to lower ppm values) for the adjacent protons, particularly H2 and H3, compared to the parent 5-bromoindole (B119039). The bromine at the C5 position will deshield adjacent protons H4 and H6. H4 is expected to be the most downfield signal in the benzene (B151609) portion of the ring due to the combined deshielding effects of the bromine and the ring junction.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon atom attached to the bromine (C5) is expected to show a signal at approximately 115 ppm. The other carbon signals can be assigned based on established data for substituted indoles and by using two-dimensional (2D) NMR techniques. nih.gov
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the definitive assignment of adjacent protons, such as H2-H3 and the H4-H6-H7 system on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H2 | ~6.5 | C2 | ~125 |
| H3 | ~6.4 | C3 | ~102 |
| H4 | ~7.8 | C3a | ~129 |
| H6 | ~7.2 | C4 | ~123 |
| H7 | ~7.3 | C5 | ~115 |
| NH₂ | Broad, variable | C6 | ~121 |
| C7 | ~112 | ||
| C7a | ~135 |
Note: Predicted chemical shifts are estimates based on 5-bromoindole and related N-amino compounds and may vary depending on the solvent and experimental conditions.
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and properties of the compound in its crystalline or amorphous solid form. For a compound like this compound, ssNMR can be particularly useful for:
Polymorph Identification: Distinguishing between different crystalline forms (polymorphs), which can have distinct physical properties.
Intermolecular Interactions: Probing intermolecular interactions, such as hydrogen bonding involving the N-amino group, which are averaged out in solution.
Studying Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction that can be effectively studied using ssNMR techniques, particularly by observing the quadrupolar interaction of the bromine nucleus (⁷⁹Br/⁸¹Br). wiley.com
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, overcoming the line broadening typically observed in the solid state. emory.edu
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum (M and M+2) of approximately equal intensity, which is a definitive signature for a monobrominated compound.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Monoisotopic Mass (for ⁷⁹Br) | 210.9847 u |
| Monoisotopic Mass (for ⁸¹Br) | 212.9827 u |
| Isotopic Signature | M and M+2 peaks in ~1:1 ratio |
When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry becomes a powerful tool for detecting and quantifying this compound in complex mixtures.
LC-MS/MS (Tandem Mass Spectrometry): This is a highly sensitive and selective technique. A precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process generates a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its confident identification even at trace levels.
GC-MS: For volatile and thermally stable derivatives of this compound, GC-MS can be employed. The compound is first separated on a GC column and then introduced into the mass spectrometer, typically using Electron Ionization (EI). EI is a high-energy ionization method that produces extensive fragmentation, providing rich structural information. researchgate.net A plausible fragmentation pathway for this compound could involve the initial loss of the amino group (-NH₂) or the bromine atom (Br•), followed by further fragmentation of the indole ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, key vibrational modes would include:
N-H Stretching: The N-amino group is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.
C=C Ring Stretching: Vibrations associated with the aromatic indole ring are expected in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group usually appears around 1600-1650 cm⁻¹.
C-N Stretching: The stretching of the C-N bonds within the ring and the N-N bond of the hydrazinyl moiety will appear in the fingerprint region (1000-1300 cm⁻¹).
C-Br Stretching: The vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
These spectral features provide a rapid method for confirming the presence of key functional groups and can also be used to study conformational changes and intermolecular interactions within the sample.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Amino (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Indole Ring |
| N-H Bend (Scissoring) | 1600 - 1650 | Amino (-NH₂) |
| Aromatic C=C Stretch | 1450 - 1600 | Indole Ring |
| C-N Stretch | 1000 - 1300 | Indole Ring / Amino |
| C-Br Stretch | 500 - 650 | Bromo-Aryl |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its unique structural features. The key feature distinguishing it from 5-bromoindole would be the N-amino group at the 1-position.
Expected Characteristic IR Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (1-amino) | Asymmetric & Symmetric Stretch | 3400-3200 | Medium-Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| C=C (Aromatic) | Stretch | 1620-1450 | Medium-Strong |
| N-H (1-amino) | Scissoring/Bending | 1650-1580 | Medium |
| C-N | Stretch | 1350-1250 | Medium |
| C-Br | Stretch | 680-515 | Strong |
Note: This table is predictive and not based on experimental data for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in the polarizability of a molecule. It is particularly sensitive to non-polar bonds and aromatic systems.
Expected Prominent Raman Shifts for this compound:
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |
| Indole Ring | Breathing/Pulsation Modes | 1600-1400 |
| Aromatic C-H | Stretch | 3100-3000 |
| C-Br | Stretch | 680-515 |
Note: This table is predictive and not based on experimental data for this compound.
The indole ring vibrations would likely dominate the spectrum, providing a characteristic fingerprint. The C-Br stretch is also expected to produce a strong signal in the low-frequency region.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and assessing its purity. The choice of method depends on the polarity of the compound and the scale of the separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the purity assessment of organic compounds. Given the presence of the amine group and the indole nucleus, this compound is a polar molecule, making reverse-phase HPLC (RP-HPLC) the most probable method for its analysis.
Hypothetical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an additive like formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength corresponding to the indole chromophore (e.g., 220 nm, 280 nm). |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
Note: This table represents a typical starting point for method development and is not based on experimental data for this compound.
Supercritical Fluid Chromatography (SFC)
SFC is a type of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for fast, efficient separations and is considered a "green" alternative to normal-phase HPLC. It is particularly well-suited for the purification of moderately polar compounds and chiral separations. The application of SFC is widespread in the pharmaceutical industry for the analysis of various heterocyclic compounds, including indole derivatives.
Hypothetical SFC Method Parameters:
| Parameter | Condition |
| Column | Diol, 2-Ethylpyridine, or other polar stationary phase. |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol) containing an amine additive (e.g., diethylamine) to reduce peak tailing. |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Detection | UV-Vis |
| Column Temp. | 35-45 °C |
Note: This table represents a typical starting point for method development and is not based on experimental data for this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the 1-amino group, which governs the solid-state properties of the compound.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per unit cell (Z) | e.g., 4 |
| Calculated Density | g/cm³ |
| Key Interactions | N-H···N or N-H···Br hydrogen bonds |
Note: This table is for illustrative purposes only and is not based on experimental data for this compound.
Computational and Theoretical Chemistry Investigations of 5 Bromoindol 1 Ylamine
Electronic Structure Calculations and Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be used to determine the optimized molecular geometry, electron distribution, and orbital energies of 5-Bromoindol-1-ylamine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. niscpr.res.in For this compound, a DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to calculate its ground state properties. nih.govnih.gov
Key parameters that would be determined include:
Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule.
Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution on individual atoms, hybridization, and the nature of intramolecular interactions, such as hyperconjugation.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Data not available | Hartrees |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
Note: This table is illustrative. Specific values for this compound are not available in published literature.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without reliance on empirical parameters. nih.govnih.gov These methods, particularly when paired with large basis sets, can provide highly accurate calculations of molecular energies and properties, often serving as a benchmark for DFT results. For this compound, ab initio calculations would be used to refine the geometry and electronic properties, offering a higher level of theoretical accuracy. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C atoms. mdpi.comnih.gov For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted spectrum could then be compared with experimental data to confirm the molecular structure. Theoretical studies on similar amine compounds have shown that while carbon and C-H proton shifts can be predicted with good accuracy, N-H proton shifts can sometimes show larger deviations from experimental values. nih.gov
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N1-NH₂ | Data not available | - |
| C2 | - | Data not available |
| H2 | Data not available | - |
| C3 | - | Data not available |
| H3 | Data not available | - |
| C3a | - | Data not available |
| C4 | - | Data not available |
| H4 | Data not available | - |
| C5 | - | Data not available |
| C6 | - | Data not available |
| H6 | Data not available | - |
| C7 | - | Data not available |
| H7 | Data not available | - |
Note: This table is illustrative. Specific predicted values for this compound are not available in published literature.
Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov A frequency calculation on the optimized geometry of this compound would yield its normal modes of vibration. wikipedia.org These calculations are essential for several reasons:
Zero-Point Energy Correction: It provides the zero-point vibrational energy (ZPVE), which is necessary for accurate thermochemical calculations.
Characterization of Stationary Points: It confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) or a transition state (indicated by a single imaginary frequency).
Spectral Interpretation: The calculated vibrational frequencies and their corresponding intensities can be used to assign the bands observed in experimental IR and Raman spectra to specific molecular motions, such as N-H stretches, C=C aromatic stretches, and C-Br stretches. montclair.edu
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions like electrophilic substitution or cycloadditions.
The process involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Identifying Transition States (TS): Computational methods are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. A TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor governing the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the correct species on the potential energy surface.
Such studies would reveal whether a proposed reaction is kinetically and thermodynamically favorable and provide a detailed, atomistic understanding of the bond-breaking and bond-forming processes.
Potential Energy Surface Mapping
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the potential energy surface (PES) mapping of this compound. Theoretical investigations into the PES of a molecule like this compound would be crucial for understanding its reactivity, conformational preferences, and reaction mechanisms.
Potential energy surface mapping is a computational method used to explore the energy of a molecule as a function of its geometry. By calculating the energy for a systematic variation of bond lengths, bond angles, and dihedral angles, a multidimensional surface is generated. This surface provides valuable information about the molecule's stable conformations (local minima), transition states (saddle points), and the energy barriers between them.
For a molecule such as this compound, a detailed PES map would help in identifying the most stable orientations of the amino group relative to the bromoindole ring, the rotational barriers around the N-N bond, and potential pathways for isomerization or decomposition. Such data is foundational for predicting the molecule's behavior in chemical reactions and its interactions with other molecules. The lack of specific research in this area presents an opportunity for future computational studies.
Catalytic Cycle Simulations
In a hypothetical scenario where this compound participates in a catalytic cycle, for instance, in the formation of new C-N or N-N bonds, simulations would be employed to model the entire process. This would involve:
Reactant Coordination: The initial binding of this compound and other reactants to the catalyst's active site.
Activation: The energetic changes as the reactants are activated by the catalyst.
Bond Formation/Cleavage: The key steps where new chemical bonds are formed and existing ones are broken.
Product Release: The final step where the product detaches from the catalyst, regenerating it for the next cycle.
The results of such simulations would typically be presented in the form of an energy profile, illustrating the relative energies of all species along the reaction coordinate. Without experimental or theoretical studies on the catalytic applications of this compound, any discussion of its role in catalytic cycles remains speculative.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Specific molecular dynamics (MD) simulation studies focused on this compound for the purpose of conformational analysis and exploring its intermolecular interactions are not found in the current body of scientific literature. MD simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture provided by methods like PES mapping.
Conformational Analysis:
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms. This would allow for the observation of its conformational dynamics, such as the rotation of the amino group and the flexibility of the indole (B1671886) ring. The simulation would reveal the preferred conformations in solution and the timescales of transitions between them.
Intermolecular Interactions:
By simulating a system containing multiple molecules of this compound, or its interaction with other molecules (e.g., solvent, biological macromolecules), one could investigate the nature and strength of its intermolecular interactions. Key interactions that could be analyzed include:
Hydrogen Bonding: The potential for the amino group to act as a hydrogen bond donor and the nitrogen and bromine atoms to act as acceptors.
π-π Stacking: The interaction between the aromatic indole rings of adjacent molecules.
Halogen Bonding: The interaction involving the bromine atom.
The analysis of the radial distribution functions and the calculation of the potential of mean force from MD simulations would provide quantitative data on the strength and geometry of these interactions. The absence of such studies for this compound highlights a gap in the understanding of its physical and chemical properties in a condensed phase.
5 Bromoindol 1 Ylamine As a Key Synthetic Intermediate
Precursor for Diverse Indole-Based Heterocyclic Systems
Synthesis of Fused Indole (B1671886) Ring Systems
Information regarding the use of 5-Bromoindol-1-ylamine in the synthesis of fused indole ring systems is not available in the public domain. While 1-aminoindoles, in general, can be precursors to fused systems like triazolo[1,5-a]indoles, specific examples and reaction conditions involving the 5-bromo substituted variant are not documented.
Construction of Polycyclic Indole Frameworks
There is no available research detailing the application of this compound as a building block for constructing polycyclic indole frameworks.
Building Block for Functionally Substituted Indole Derivatives
Derivatization for Specific Interaction Profiles
There is a lack of published data on the derivatization of this compound to achieve specific interaction profiles for biological or material science applications.
Utility in the Synthesis of Established Chemical Probes and Ligands
No specific instances of this compound being used in the synthesis of established chemical probes or ligands are found in the reviewed literature.
A table of mentioned compounds cannot be generated as no specific reactions or derivative compounds for this compound could be discussed.
Based on a comprehensive review of available scientific literature, there is no specific information linking the chemical compound “this compound” to the applications outlined in the requested article structure. Searches for research on this particular compound in the fields of organic electronic materials, fluorescent probes, supramolecular chemistry, and catalysis have not yielded any relevant results.
The provided outline presumes the existence of a body of research on "this compound" that does not appear to be present in publicly accessible scientific databases. While research exists for related but structurally distinct compounds, such as "5-bromoindole" or other indole derivatives in these fields, this information cannot be attributed to "this compound" without scientific evidence.
Therefore, it is not possible to generate a scientifically accurate and informative article on the "Emerging Applications of this compound in Advanced Materials Chemistry" according to the specified sections and subsections, as the foundational research data is absent.
Q & A
Q. How can reaction yields for this compound synthesis be improved while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (1.2–1.5 eq brominating agents) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions. Monitor reaction progress via in situ FTIR or Raman spectroscopy to halt at peak yield. Employ flow chemistry for better heat/mass transfer and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
